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molecular formula C18H20O3 B8334518 6-Benzyloxy-2,2-dimethylchroman-4-ol CAS No. 223749-51-7

6-Benzyloxy-2,2-dimethylchroman-4-ol

Cat. No. B8334518
M. Wt: 284.3 g/mol
InChI Key: OFHFBVYXWZHZOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06008245

Procedure details

A solution of 20.0 g (71 mmol) of 6-benzyloxy-2,2-dimethylchroman-4-one and 2.94 g (78 mmol) of sodium borohydride in 100 ml of methanol and 300 ml of ethanol was stirred at RT for 3 h. The reaction mixture was then poured into 1300 ml of ice-water, and the precipitate was filtered off with suction and dried under reduced pressure. This procedure gave 19.3 g of 6-benzyloxy-2,2-dimethylchroman-4-ol, m.p. 83-84° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[O:15][C:14]([CH3:20])([CH3:19])[CH2:13][C:12]2=[O:21])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+]>CO.C(O)C>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][CH:18]=1)[O:15][C:14]([CH3:19])([CH3:20])[CH2:13][CH:12]2[OH:21])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2C(CC(OC2=CC1)(C)C)=O
Name
Quantity
2.94 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
ice water
Quantity
1300 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C2C(CC(OC2=CC1)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.3 g
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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